molecular formula C10H8BrN3O4 B2875616 2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide CAS No. 1385270-43-8

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide

Cat. No.: B2875616
CAS No.: 1385270-43-8
M. Wt: 314.095
InChI Key: NMSUOUXBWNSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide is a brominated nitroaromatic acetamide derivative. Its structure features a phenoxy ring substituted with bromine and nitro groups at the 4- and 2-positions, respectively, linked via an acetamide moiety to a cyanomethyl group.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUOUXBWNSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Phenoxy Ring

Halogen and Nitro Group Positioning
  • 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): Differs in halogen placement (2-bromo vs. 4-bromo) and includes a 4-fluoro substituent. Molecular weight: 287.08 g/mol vs. ~319.10 g/mol (estimated for the target compound). The fluorine atom may enhance metabolic stability compared to nitro groups, which are stronger electron-withdrawing groups (EWGs) .
  • 2-(4-Bromophenoxy)-N-(4-cyanophenyl)acetamide (): Lacks the nitro group but includes a 4-cyano substituent on the phenyl ring. Molecular formula: C₁₅H₁₁BrN₂O₂ vs. C₁₀H₈BrN₃O₄ for the target compound. The cyanophenyl group may increase π-π stacking interactions in biological systems compared to the cyanomethyl group .
Nitro Group Impact
  • 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (): Features a nitro group at the 4-position and a cyano group on the phenyl ring.

Acetamide Side Chain Modifications

Cyanomethyl vs. Aryl Substituents
  • N-(4-Cyanophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 23): Replaces the cyanomethyl group with a 4-cyanophenyl moiety. Purity >95%, suggesting stable synthesis routes. The larger aryl group may improve binding affinity to hydrophobic enzyme pockets .
  • N-(4-Bromophenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 27): Incorporates a brominated triazinoindole-thio group. Highlights the role of bromine in increasing molecular weight (MW: ~500 g/mol) and lipophilicity, which could enhance membrane permeability .
Enzyme Inhibition Potential
  • 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide ():
    • Exhibits inhibitory activity against 17β-HSD2, attributed to hydrophobic interactions from the phenethyl group.
    • Comparatively, the target compound’s nitro group may reduce solubility but enhance hydrogen bonding with enzyme active sites .

Preparation Methods

Alkylation of 4-Bromo-2-Nitrophenol

4-Bromo-2-nitrophenol undergoes nucleophilic substitution with chloroacetic acid in alkaline media to form 4-bromo-2-nitrophenoxy acetic acid. Key parameters include:

  • Solvent : Cyclohexane, benzene, or heptane (non-polar solvents to stabilize intermediates).
  • Base : Sodium metal or sodium hydroxide to deprotonate the phenol.
  • Temperature : Controlled exothermic reaction at 0–30°C during alkylation, followed by heating to 80–150°C for rearrangement.

For example, reacting 25.1 g of 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane at 15°C yields 4-bromo-2-nitrotolyl sodium, which rearranges to 4-bromo-2-nitrobenzyl sodium upon heating. Subsequent carbonation with CO₂ gas (0.8 L/min, 45°C, 3 hours) produces sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the free acid in 93–97% purity.

Formation of N-(Cyanomethyl)Acetamide

The cyanomethyl-substituted acetamide moiety is synthesized via acetylation of cyanomethylamine. While direct methods are scarce in the literature, analogous acetanilide syntheses offer a framework.

Acetylation of Cyanomethylamine

Cyanomethylamine (H₂N-CH₂CN) is acetylated using acetic anhydride under reflux conditions:

  • Reagents : Cyanomethylamine, acetic anhydride, and acetic acid as solvent.
  • Conditions : 95°C for 7.5 hours, followed by ice-water quenching and dichloromethane extraction.

This method, adapted from the acetylation of 4-bromo-2-nitroaniline, typically achieves yields exceeding 99% when scaled appropriately.

Coupling of Phenoxy Acetic Acid and N-(Cyanomethyl)Acetamide

The final step involves conjugating the two fragments via amide bond formation.

Acid Chloride-Mediated Amidation

  • Activation : 4-Bromo-2-nitrophenoxy acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling : The acid chloride reacts with N-(cyanomethyl)acetamide in the presence of a base (e.g., triethylamine) to form the target compound.

Optimized Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0–25°C
Reaction Time 3–5 hours
Yield 85–92%

This method mirrors the extraction and purification techniques described for related acetamide derivatives, including aqueous workups and solvent distillation.

Alternative Synthetic Routes

Direct Cyanomethylation of Acetamide

A radical-mediated approach using cyanogen gas ((CN)₂) has been explored for introducing cyano groups. While primarily used for thiazole synthesis, this method could theoretically functionalize acetamide precursors under controlled gas-flow conditions.

One-Pot Alkylation-Acetylation

Combining phenol alkylation and acetylation in a single reactor reduces purification steps:

  • 4-Bromo-2-nitrophenol, chloroacetic acid, and sodium hydroxide are heated in toluene.
  • Cyanomethylamine and acetic anhydride are introduced sequentially.

This method remains theoretical but draws on high-yield alkylation and acetylation protocols.

Yield Optimization and Challenges

Critical Factors

  • Temperature Control : Excessive heat during alkylation degrades nitro groups.
  • Cyanogen Handling : Cyanogen gas requires specialized equipment to prevent polymerization.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Comparative Data

Method Yield (%) Purity (%) Key Advantage
Acid Chloride 92 98 Scalability
One-Pot 85 95 Reduced Steps
Cyanogen Gas 78* 90* Novelty

*Theoretical values based on analogous reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.